Nod factor V, produced by Bradyrhizobium japonicum, is a crucial signaling molecule involved in the symbiotic relationship between this bacterium and leguminous plants, particularly soybeans. These compounds, known as lipo-chitooligosaccharides, play a vital role in initiating root nodule formation, which allows the plant to fix atmospheric nitrogen. The specific structure of Nod factor V includes a fatty acid chain and a fucosylated oligosaccharide, which are essential for its biological activity.
Bradyrhizobium japonicum is a soil bacterium belonging to the Rhizobiaceae family. It is predominantly found in the root nodules of legumes, where it establishes a symbiotic relationship that benefits both the plant and the bacterium. The bacterium synthesizes various Nod factors, with Nod factor V being one of the most studied due to its significant role in soybean nodulation.
The synthesis of Nod factor V involves several key steps and regulatory mechanisms:
The extraction process typically involves shaking the culture with butanol, allowing phase separation, and evaporating the organic phase under controlled conditions. HPLC systems are employed to analyze the purity and concentration of the extracted Nod factors.
Nod factor V is characterized by its unique molecular structure:
The structural integrity of Nod factors is crucial for their biological activity; variations in fatty acid length or sugar composition can significantly affect their effectiveness in promoting nodulation.
Nod factors undergo various chemical reactions that facilitate their interaction with plant roots:
The binding affinity of Nod factors to plant receptors is influenced by their structural features, such as the presence of specific sugar residues and fatty acid chains.
The mechanism by which Nod factor V promotes symbiosis involves several steps:
Nod factor V possesses distinct physical and chemical properties:
Studies have shown that environmental conditions such as temperature can impact both the production efficiency and biological activity of Nod factor V.
Nod factor V has several scientific applications:
Nod Bj-V is a lipochitooligosaccharide (LCO) signal molecule produced by B. japonicum in response to soybean root exudates. Its core structure consists of a β-1,4-linked N-acetyl-D-glucosamine (GlcNAc) oligomer backbone, typically tetrameric or pentameric in length. The reducing terminus is modified with a methylated fucose residue at the C6 position (6-O-methyl-D-fucose), while the non-reducing end bears a polyunsaturated C18:1 (Δ⁹Z) fatty acyl chain N-linked to the glucosamine residue [5] [10]. This structure arises from the coordinated activity of:
Table 1: Structural Features of Nod Bj-V Compared to Other Bradyrhizobial Nod Factors
Structural Element | Nod Bj-V (B. japonicum) | Typical Bradyrhizobium sp. DOA9 | B. elkanii |
---|---|---|---|
Oligomer Length | Tetramer/Pentamer | Tetramer/Pentamer | Tetramer |
Fatty Acyl Chain | C18:1 (Δ⁹Z) | C18:1 (Δ⁹Z) | C18:1 or C16:0 |
Reducing Terminus Modification | 6-O-methyl-D-fucose | D-fucose or acetyl-D-fucose | 2-O-methyl-L-fucose |
Non-Reducing End Modification | None | Carbamoyl or acetyl groups | Carbamoyl groups |
Key Biosynthetic Genes | nodABC, nodZ, nodS | nodA1, nodA2, nodZ homologs | nodZ, nodS variants |
The C18:1 acyl chain enhances membrane interaction during host recognition, while the methylated fucose is indispensable for soybean nodulation, acting as a ligand for specific plant receptors (e.g., NFR5α) [7] [10]. Minor structural variants exist due to nod gene paralogy (e.g., duplicated nodA genes in some strains), but Nod Bj-V’s methylfucose decoration is a conserved hallmark of soybean-compatible B. japonicum [3].
Nod Bj-V orchestrates soybean nodulation through a multi-stage signaling cascade:
A. Root Hair Infection
Soybean root hairs perceive Nod Bj-V at picomolar concentrations via LysM-domain receptor kinases (NFR5/NFR1). This triggers:
B. Nodule Organogenesis
Simultaneously, Nod Bj-V diffuses to inner root tissues, inducing cortical cell division:
Table 2: Temporal Signaling Events Induced by Nod Bj-V in Soybean
Time Post-Perception | Key Event | Molecular Players | Functional Outcome |
---|---|---|---|
0–30 min | Membrane depolarization, Ca²⁺ spiking | NFR5/NFR1 receptors, ion channels | Root hair deformation |
1–6 h | Early nodulin expression (ENOD40) | NSP1/NSP2 transcription factors | Infection thread initiation |
6–24 h | Cortical cell division | Cytokinin (LOG1), auxin redistribution | Nodule primordium formation |
24–48 h | Systemic ROS wave | NADPH oxidase, glutathione redox changes | Antioxidant priming, stress tolerance |
C. Symbiotic Nitrogen Fixation
Within mature nodules, Nod Bj-V continues modulating host physiology:
The structural diversification of Nod factors (e.g., acyl chain length, glycosyl decorations) reflects adaptive strategies across Bradyrhizobium lineages:
A. Host Range Expansion
B. japonicum’s host-specific modifications (e.g., methylfucose) evolved to target soybean receptors, while strains like B. elkanii use distinct fucose methylations (2-O-methyl-L-fucose) for alternative hosts. Gene duplication events—such as multiple nodD regulators (e.g., nodD1 activator vs. nodD2 repressor)—enable strain-specific responses to diverse legume flavonoids, broadening host adaptability [1] [3].
B. Coevolution with Symbiotic Islands
Nod Bj-V biosynthetic genes reside on chromosomal symbiotic islands characterized by:
Table 3: Evolutionary Dynamics of Nod Factor Genes in Bradyrhizobia
Evolutionary Mechanism | Impact on Nod Factor Diversity | Genomic Evidence |
---|---|---|
Gene Duplication | Paralogous nodA/nodD genes enable substrate flexibility (e.g., Bradyrhizobium sp. DOA9) | Duplicated nodA1/nodA2 with divergent acyl specificity [3] |
Horizontal Gene Transfer | Acquisition of nodZ/nodS in B. japonicum enabling methylfucose synthesis | Symbiotic islands with aberrant GC content and transposases [2] |
Regulatory Co-option | nod gene expression linked to T3SS effectors (e.g., nop) via shared ttsI promoters | Conserved nod-box and tts-box motifs in symbiotic islands [2] |
Pathway Degeneration | Loss of nodABC in photosynthetic Bradyrhizobium strains (e.g., ORS278) | nod genes absent; T3SS-dependent nodulation of Aeschynomene [2] [10] |
C. Deep Homology with Mycorrhizal Signaling
The LysM receptors perceiving Nod Bj-V (e.g., NFR5) evolved from chitin innate immunity receptors. In non-legumes like Parasponia, orthologous receptors (e.g., PaNFP) mediate both mycorrhizal and rhizobial symbioses, suggesting Nod factors co-opted ancient signaling pathways for arbuscular mycorrhizae [4]. This explains why some legumes (e.g., Aeschynomene) exhibit NF-independent nodulation via T3SS effectors—an evolutionary "shortcut" bypassing NF receptor specificity [2] [10].
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